

# Colistin B: A Technical Guide to its Anti-Biofilm Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                   |
|----------------|-------------------|
| Compound Name: | <i>Colistin b</i> |
| Cat. No.:      | B044532           |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Colistin, a member of the polymyxin class of antibiotics, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.<sup>[1][2]</sup> Beyond its bactericidal activity against planktonic cells, there is a growing body of research exploring the efficacy of colistin, specifically **colistin B**, in preventing and eradicating bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers increased resistance to conventional antibiotic therapies.<sup>[3]</sup> This technical guide provides an in-depth analysis of the anti-biofilm properties of **colistin B**, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

## Mechanism of Action Against Biofilms

Colistin's primary mechanism of action involves its electrostatic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.<sup>[4][5]</sup> This interaction displaces divalent cations ( $\text{Ca}^{2+}$  and  $\text{Mg}^{2+}$ ), leading to membrane destabilization and increased permeability.<sup>[5]</sup> While this is effective against planktonic bacteria, the complex structure of biofilms presents additional challenges.

**Colistin B's** anti-biofilm activity is multifaceted:

- Direct Killing of Biofilm Cells: Colistin can penetrate the biofilm matrix and kill embedded bacteria, particularly metabolically inactive cells in the deeper layers of the biofilm.[6][7] This is a key advantage over many other antibiotics that are primarily effective against metabolically active cells in the outer biofilm layers.[6][7]
- Disruption of the Biofilm Matrix: By binding to LPS within the extracellular polymeric substance (EPS) matrix, colistin can disrupt the integrity of the biofilm structure.
- Induction of Resistance and Biofilm Formation at Sub-MICs: It is crucial to note that sub-minimum inhibitory concentrations (sub-MICs) of colistin can, in some cases, promote biofilm formation in bacteria such as *Acinetobacter baumannii*.[8][9] This is potentially mediated by the upregulation of genes involved in efflux pumps and biofilm-associated proteins.[8] For instance, in *Acinetobacter baumannii*, sub-MICs of colistin have been shown to increase the expression of genes like *adeB*, *adeG*, *adeJ*, and *pgaA*.[8]

## Signaling Pathways

Colistin's interaction with the bacterial cell envelope can trigger various signaling pathways that influence biofilm formation and resistance.



[Click to download full resolution via product page](#)

**Caption:** Colistin-induced signaling pathways impacting biofilm.

## Quantitative Data on Anti-Biofilm Efficacy

The effectiveness of **colistin B** against biofilms is highly dependent on the bacterial species, strain, and experimental conditions. It is often more effective when used in combination with other antimicrobial agents.

## Colistin B Monotherapy

| Bacterial Species      | Strain                | Colistin B Concentration | Effect                                                                | Reference            |
|------------------------|-----------------------|--------------------------|-----------------------------------------------------------------------|----------------------|
| Klebsiella pneumoniae  | Clinical Isolate 39   | 1/2 MIC                  | 92.6% reduction in biofilm formation                                  | <a href="#">[10]</a> |
| Klebsiella pneumoniae  | Clinical Isolate 61/P | 1/2 MIC                  | 80.9% reduction in biofilm formation                                  | <a href="#">[10]</a> |
| Pseudomonas aeruginosa | PAO1                  | 25 µg/ml                 | Inability to kill a tolerant subpopulation in the outer biofilm layer | <a href="#">[11]</a> |
| Pseudomonas aeruginosa | PAO1                  | 100 µg/ml                | Survival of only a few cell clusters                                  | <a href="#">[11]</a> |

## Colistin B Combination Therapy

| Bacterial Species                              | Combination Agent           | Effect                                                               | Reference |
|------------------------------------------------|-----------------------------|----------------------------------------------------------------------|-----------|
| Myroides odoratimimus                          | Meropenem or Ciprofloxacin  | ~3-fold improvement in biofilm inhibition compared to colistin alone | [1]       |
| Pseudomonas aeruginosa                         | PFK-158                     | Effective suppression of biofilm formation                           | [12][13]  |
| Acinetobacter baumannii                        | PFK-158                     | Effective suppression of biofilm formation                           | [12][13]  |
| Klebsiella pneumoniae                          | PFK-158                     | Effective suppression of biofilm formation                           | [12][13]  |
| Pseudomonas aeruginosa                         | Auranofin                   | 2-log reduction in pre-formed biofilms                               | [14]      |
| Pseudomonas aeruginosa                         | Clomiphene Citrate          | 2-log reduction in pre-formed biofilms                               | [14]      |
| Acinetobacter baumannii (Colistin-Resistant)   | Human Albumin Nanoparticles | ~60-fold higher biofilm inhibition compared to free colistin         | [9]       |
| Acinetobacter baumannii (Colistin-Susceptible) | Human Albumin Nanoparticles | ~4-fold higher biofilm inhibition compared to free colistin          | [9]       |
| Klebsiella pneumoniae (Colistin-Resistant)     | EDTA (12 mg/ml)             | Significant reduction in biofilm biomass and biovolume               | [15]      |

## Experimental Protocols

Standardized protocols are essential for the accurate assessment of anti-biofilm properties.

## Biofilm Formation and Quantification (Crystal Violet Assay)

This method quantifies the total biofilm biomass.



[Click to download full resolution via product page](#)

**Caption:** Workflow for the Crystal Violet biofilm assay.

#### Detailed Methodology:

- Inoculum Preparation: Prepare a bacterial suspension of approximately  $1 \times 10^6$  CFU/mL in a suitable growth medium (e.g., Tryptic Soy Broth).[16]
- Incubation: Dispense the bacterial suspension into the wells of a 96-well flat-bottom microtiter plate. Add the desired concentrations of **colistin B** or combination agents. Incubate the plate under static conditions for 24-48 hours at 37°C.[17]
- Washing: Carefully remove the culture medium and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.[18]
- Fixation: Add methanol to each well to fix the biofilms and let it stand for 15 minutes.[18][19]
- Staining: Discard the methanol and allow the plate to air dry. Add a 0.1% (w/v) solution of crystal violet to each well and incubate for 10-15 minutes at room temperature.[17][18]
- Final Wash: Remove the crystal violet solution and wash the wells with water until the control wells (without biofilm) are colorless.[19]
- Solubilization: Add a solubilizing agent, such as 33% acetic acid or ethanol, to each well to dissolve the bound crystal violet.[18]
- Quantification: Measure the absorbance of the solubilized dye at a wavelength of approximately 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[18][20]

## Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.



[Click to download full resolution via product page](#)

**Caption:** Workflow for the MBEC assay.

### Detailed Methodology:

- Biofilm Growth: Grow biofilms on the pegs of a Calgary Biofilm Device (or similar peg-lid device) by incubating the lid in a 96-well plate containing the bacterial inoculum for a specified period (e.g., 24 hours).[18]
- Rinsing: After biofilm formation, rinse the peg lid in PBS to remove planktonic cells.[18]
- Antimicrobial Challenge: Prepare a 96-well plate with serial dilutions of **colistin B** in the appropriate medium. Place the peg lid into this "challenge plate" and incubate for a defined period (e.g., 24 hours).[18]
- Recovery: Following treatment, rinse the peg lid again in PBS.[18] Place the peg lid into a "recovery plate" containing fresh growth medium.[18]
- Dislodging and Regrowth: Sonicate the recovery plate to dislodge the remaining viable biofilm cells from the pegs into the fresh medium.[18]
- Quantification: Incubate the recovery plate for 24 hours and determine bacterial growth by measuring the optical density. The MBEC is the lowest concentration of **colistin B** that prevents bacterial regrowth from the treated biofilm.[18]

## Conclusion

**Colistin B** demonstrates significant, albeit complex, anti-biofilm properties. While it can be effective in killing cells within a mature biofilm, its efficacy is often enhanced when used in combination with other antimicrobial agents.[1] The potential for sub-inhibitory concentrations to induce biofilm formation underscores the importance of appropriate dosing strategies.[8] The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and development of colistin-based therapies for biofilm-associated infections. Further research is needed to fully elucidate the intricate interactions between **colistin B** and the biofilm matrix and to optimize combination therapies for clinical use.[1][2]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Frontiers | Growth Rate and Biofilm Formation Ability of Clinical and Laboratory-Evolved Colistin-Resistant Strains of *Acinetobacter baumannii* [frontiersin.org]
- 5. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Use of Colistin in Biofilm-Associated Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sub-minimum inhibitory concentrations of colistin and polymyxin B promote *Acinetobacter baumannii* biofilm formation | PLOS One [journals.plos.org]
- 9. Enhanced Antimicrobial and Antibiofilm Effect of New Colistin-Loaded Human Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 11. Differentiation and Distribution of Colistin- and Sodium Dodecyl Sulfate-Tolerant Cells in *Pseudomonas aeruginosa* Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Activity and Biofilm Formation Effect of Colistin Combined with PFK-158 Against Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Frontiers | Antimicrobial and Antibiofilm Activity of Synergistic Combinations of a Commercially Available Small Compound Library With Colistin Against *Pseudomonas aeruginosa* [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Sub-minimum inhibitory concentrations (sub-MICs) of colistin on *Acinetobacter baumannii* biofilm formation potency, adherence, and invasion to epithelial host cells: an experimental study in an Iranian children's referral hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. benchchem.com [benchchem.com]

- 19. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries  
- PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Colistin B: A Technical Guide to its Anti-Biofilm Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044532#colistin-b-anti-biofilm-formation-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)